5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide
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Overview
Description
5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide is a complex organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide typically involves multiple steps to ensure the precise incorporation of functional groups. One common method involves the use of N-tert-butanesulfinyl imines as intermediates in the asymmetric synthesis of amines. This method highlights the versatility of N-tert-butanesulfinyl imines in achieving the desired molecular framework.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes. The naphthalene moiety may enhance the compound’s ability to interact with biological membranes and proteins, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid (FDCA): A furan derivative used as a sustainable alternative to petroleum-based monomers for polyester production.
Furan carboxamides: A class of compounds that includes well-known fungicides like carboxine and oxicarboxine.
Uniqueness
5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide stands out due to its unique combination of a furan ring and a naphthalene moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-2-methyl-N-naphthalen-2-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-17(12-18(23-13)20(2,3)4)19(22)21-16-10-9-14-7-5-6-8-15(14)11-16/h5-12H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZUIKFIXFNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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